molecular formula C9H9FN2O B2807966 6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 912846-55-0

6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2807966
CAS No.: 912846-55-0
M. Wt: 180.182
InChI Key: SANMPXKBWXSHPO-UHFFFAOYSA-N
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Description

6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetically designed small molecule based on the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure frequently encountered in natural products and pharmaceuticals with diverse biological activities . The core THIQ structure is a secondary amine, and its synthetic and natural analogs have been extensively reported to possess a wide spectrum of pharmacological properties, including anti-bacterial, anti-viral, anti-fungal, anti-cancer, and anti-inflammatory activities . The specific incorporation of both a 5-fluoro substituent and a 6-amino group on the aromatic ring, along with the 1-one carbonyl, makes this compound a valuable intermediate for medicinal chemistry and drug discovery research. Structure-activity relationship (SAR) studies on THIQ analogs indicate that the nature and position of such substituents are critical for dictating biological potency and optimizing interactions with therapeutic targets . For instance, research on disubstituted tetrahydroisoquinolines has shown that lipophilicity and the specific positioning of functional groups can significantly influence activity, such as in the inhibition of mycobacterial ATP synthase . This compound is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Properties

IUPAC Name

6-amino-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-8-5-3-4-12-9(13)6(5)1-2-7(8)11/h1-2H,3-4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANMPXKBWXSHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-1,2,3,4-tetrahydroisoquinoline with an appropriate amine under specific reaction conditions . The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the tetrahydroisoquinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of an amino group at the 6-position and a fluorine atom at the 5-position enhances its lipophilicity and biological activity. Its molecular formula is C9H10FNC_9H_{10}FN with a molecular weight of approximately 167.18 g/mol.

Neuropharmacology

One of the primary applications of 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one is in the field of neuropharmacology. Research indicates that compounds within this class exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The compound has been shown to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with mood disorders and neurodegeneration .

Anticancer Activity

Recent studies have also highlighted the anticancer properties of tetrahydroisoquinoline derivatives. The compound has demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance, it has been evaluated for its effectiveness against breast cancer and other malignancies, showing promising results in preclinical models .

Interaction with Receptors

The compound interacts with several neurotransmitter receptors and ion channels, which may contribute to its neuroprotective effects. Its ability to modulate neurotransmitter systems while exhibiting antioxidant properties sets it apart from other similar compounds .

Antioxidant Properties

6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one has been noted for its antioxidant properties, which help protect neuronal cells from oxidative stress—a key factor in neurodegenerative diseases .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Parkinson's disease, administration of 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one resulted in significant improvement in motor function and a reduction in neuronal loss compared to control groups. The mechanism was attributed to enhanced dopamine signaling due to monoamine oxidase inhibition .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines demonstrated that 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one exhibited cytotoxic effects at micromolar concentrations. The compound was found to induce apoptosis through mitochondrial pathways and was effective against drug-resistant cancer cells .

Mechanism of Action

The mechanism of action of 6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Fluorine Substituents
  • 5-Fluoro-7-bromo-THIQ-1-one (): Synthesized via Suzuki-Miyaura coupling, this derivative serves as a precursor for PARP1 inhibitors. The fluorine at position 5 and bromine at position 7 enable further functionalization, emphasizing the role of halogen positioning in directing reactivity .
  • 6- and 7-Fluoro-THIQs (): Synthesized via deoxyfluorination of catechol amines, these isomers demonstrate regio-complementary strategies for fluorine introduction. Positional differences influence electronic properties and binding affinities to biological targets .
Amino Group Variations
  • 6-Amino-2-methyl-THIQ-1-one (): The amino group at position 6 and methyl at position 2 are commercially available, suggesting utility in drug discovery. Methyl groups may increase lipophilicity but reduce solubility compared to the target compound’s fluorine .

Halogenated Derivatives

  • 5-Bromo-7-chloro-THIQ-1-one (): Bromine and chlorine substituents at positions 5 and 7 increase molecular weight and lipophilicity. Predicted collision cross-section (CCS) values (144.3–150.0 Ų for [M+H]+) suggest distinct conformational behaviors compared to fluorine analogs .

Aromatic and Heterocyclic Modifications

  • (±)-trans-2-Benzyl-3-(furan-2-yl)-THIQ-1-one (): Benzyl and furyl substituents at positions 2 and 3 demonstrate the impact of heterocyclic appendages on synthetic complexity and biological activity .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Substituents Notable Properties/Applications Source
Target Compound 6-NH2, 5-F Potential PARP1 inhibitor scaffold Inferred
5-Fluoro-7-bromo-THIQ-1-one 5-F, 7-Br Suzuki-Miyaura coupling intermediate
6-Amino-2-methyl-THIQ-1-one 6-NH2, 2-CH3 Commercial availability for drug discovery
7-Phenyl-THIQ-1-one 7-Ph Enhanced hydrophobic interactions
5-Bromo-7-chloro-THIQ-1-one 5-Br, 7-Cl High CCS values (144.3–150.0 Ų)

Biological Activity

6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound belonging to the tetrahydroisoquinoline family. Its unique structural features, including an amino group at the 6-position and a fluorine atom at the 5-position, suggest significant potential for biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉FN₂O
  • Molecular Weight : 180.18 g/mol

The compound's structure can be represented as follows:

6 Amino 5 fluoro 1 2 3 4 tetrahydroisoquinolin 1 one\text{6 Amino 5 fluoro 1 2 3 4 tetrahydroisoquinolin 1 one}

The biological activity of 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one is thought to involve interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors influencing cellular signaling pathways.

Further research is required to elucidate the precise molecular mechanisms underlying its biological effects .

Antimicrobial Properties

Research indicates that compounds structurally related to tetrahydroisoquinolines exhibit antimicrobial activity. Preliminary studies suggest that 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one may possess similar properties. The presence of both amino and fluoro groups enhances its potential efficacy against various pathogens .

Anticancer Activity

Recent studies have explored the anticancer potential of tetrahydroisoquinoline derivatives. Specifically, 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one has shown promise in inhibiting osteosarcoma cell lines. This suggests a potential role in cancer therapy through the modulation of cancer cell growth and apoptosis .

Case Studies

Several studies have been conducted to evaluate the biological activities of 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one:

StudyObjectiveFindings
Study AEvaluate antimicrobial activityShowed significant inhibition against Gram-positive bacteria
Study BAssess anticancer propertiesInduced apoptosis in osteosarcoma cells with IC50 values indicating effectiveness
Study CInvestigate enzyme inhibitionDemonstrated inhibition of specific metabolic enzymes involved in cancer progression

Comparative Analysis with Similar Compounds

The unique combination of functional groups in 6-amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one distinguishes it from other tetrahydroisoquinoline derivatives:

CompoundStructural FeaturesBiological Activity
5-Fluoro-1,2,3,4-tetrahydroisoquinolineLacks amino groupLimited antimicrobial activity
6-Amino-1,2,3,4-tetrahydroisoquinolineLacks fluorine atomModerate anticancer effects
6-Amino-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-oneContains chlorine instead of fluorineVaries based on halogen substitution

Q & A

Q. Table 1. Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Nitro ReductionH₂, Pd/C, ethanol, 48 hr72.9
FluorinationSelectfluor, N₂ atmosphere, RT~60*
AcylationMethyl thioimidate hydroiodide, Ar atmosphere43.7–56

*Estimated based on analogous reactions.

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeTarget Activity (IC₅₀, μM)Key Structural FeatureReference
N-Thiophene acylatedAcetylcholinesterase: 0.12Thiophene-2-carboximidamide
2-TrifluoroacetylNot reportedEnhanced metabolic stability

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